molecular formula C12H18N2O4S B4439191 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide

5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide

Cat. No. B4439191
M. Wt: 286.35 g/mol
InChI Key: LWKNVGFYNYLEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide, also known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA is a sulfonamide-based compound that is widely used in biochemical and physiological research.

Mechanism of Action

5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate ions and protons, which is essential for cancer cell survival under hypoxic conditions. By inhibiting the activity of carbonic anhydrase IX, 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide can reduce the acidity of the tumor microenvironment, thereby inhibiting cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide has been shown to have other biochemical and physiological effects. 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide has been shown to inhibit the activity of carbonic anhydrase II, which is essential for the production of gastric acid. This makes 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide a potential candidate for the treatment of gastric ulcers. 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide has also been shown to inhibit the activity of carbonic anhydrase IV, which is essential for the production of aqueous humor in the eye. This makes 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide a potential candidate for the treatment of glaucoma.

Advantages and Limitations for Lab Experiments

5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide has several advantages for lab experiments. It is a highly selective inhibitor of carbonic anhydrase IX, making it a valuable tool for studying the role of carbonic anhydrase IX in cancer progression. 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide is also stable under physiological conditions, making it suitable for in vivo experiments. However, 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide may have off-target effects on other carbonic anhydrase enzymes, which may complicate data interpretation.

Future Directions

There are several future directions for 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide research. One potential direction is to optimize the synthesis method of 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide to increase its yield and purity. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide in vivo to determine its efficacy as a cancer therapy. Additionally, 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide could be used in combination with other cancer therapies to enhance their effectiveness. Finally, 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide could be modified to increase its selectivity for carbonic anhydrase IX and reduce its off-target effects. These future directions have the potential to further advance our understanding of 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide and its potential applications in various fields.

Scientific Research Applications

5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide has been shown to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancers. This makes 5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide a potential candidate for cancer therapy.

properties

IUPAC Name

5-(tert-butylsulfamoyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-12(2,3)14-19(16,17)8-5-6-10(18-4)9(7-8)11(13)15/h5-7,14H,1-4H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKNVGFYNYLEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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